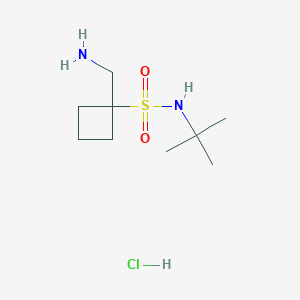

1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(Aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide hydrochloride” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicinal chemistry and drug design .

Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides, and they can also undergo elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without specific information on this compound, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition and IOP Regulation

Carbonic Anhydrase Inhibitors as Antiglaucoma Agents Compounds with N-tert-butylcyclobutane sulfonamide moiety have been found to act as effective carbonic anhydrase inhibitors. These sulfonamides demonstrate strong inhibition of isozymes involved in the secretion of aqueous humour within the eye, particularly CA II and CA IV. Such inhibitory action leads to a significant and prolonged reduction in intraocular pressure (IOP), marking these compounds as potential antiglaucoma agents. This property is augmented when these sulfonamides are applied topically in the eyes, indicating their therapeutic potential in managing conditions like glaucoma (Supuran et al., 2000).

Enzyme Inhibition and Antitumor Activity

Designing Antitumor Drugs Sulfonamide derivatives have been designed and synthesized to act as antitumor agents. By incorporating elements like 5-fluorouracil and nitrogen mustard into the sulfonamide structure, these compounds aim to provide significant antitumor activity while maintaining low toxicity. The structural modifications and the synthesis approach aim to harness the intrinsic properties of sulfonamides to develop potent chemotherapeutic agents with improved efficacy and safety profiles (Huang et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(aminomethyl)-N-tert-butylcyclobutane-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-8(2,3)11-14(12,13)9(7-10)5-4-6-9;/h11H,4-7,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJKQIILHIDMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CCC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2596519.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2596523.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2596526.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2596533.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2596535.png)